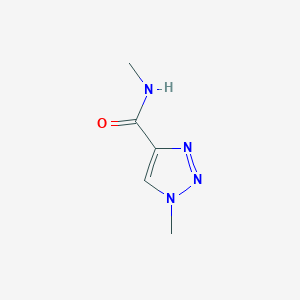

N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

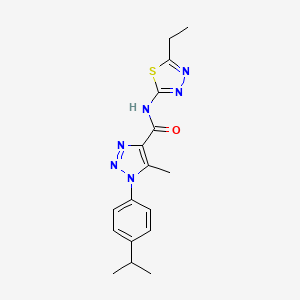

“N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide” is a derivative of 1H-1,2,3-triazole . Triazoles are nitrogenous heterocyclic compounds that have a wide range of pharmaceutical activities .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole derivatives, including “this compound”, has been extensively studied . These compounds can be synthesized using various metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm, organocatalysts, metal-free as well as solvent- and catalyst-free neat syntheses . The synthetic routes used in the past 21 years to synthesize 1,2,3-triazoles and their derivatives have been reviewed .Molecular Structure Analysis

1,2,3-triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. 1,2,3-triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .Chemical Reactions Analysis

1,2,3-triazoles are not obtained in nature, but they are still intensely investigated by synthetic chemists in various fields due to their excellent properties and green synthetic routes . They have been reported to be inhibitors of glycogen synthase kinase-3 .Physical and Chemical Properties Analysis

1,2,3-triazole is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character. 1,2,3-triazole is made up of three nitrogens and two carbons. All five atoms are sp2-hybridized .Wissenschaftliche Forschungsanwendungen

Synthesis and Utility in Medicinal Chemistry

N,1-Dimethyl-1H-1,2,3-triazole-4-carboxamide derivatives play a significant role in medicinal chemistry, particularly in the synthesis of compounds with potential antiviral activities. For instance, glycosylthiocarboxamides, closely related to the structure of this compound, have been used as precursors for synthesizing thiazole nucleosides. These nucleosides exhibit in vitro activity against various viruses and also serve as inhibitors of purine nucleotide biosynthesis, showcasing their potential in antiviral drug development (Srivastava et al., 1977).

Supramolecular and Coordination Chemistry

The triazole ring, a core component of this compound, is known for its diverse supramolecular interactions, which have been widely exploited in supramolecular and coordination chemistry. These interactions enable the formation of complex structures with a variety of metals and other molecules, thus extending the utility of triazole derivatives in creating novel materials and catalysts (Schulze & Schubert, 2014).

Innovative Synthesis Techniques

Recent advancements in synthetic chemistry have facilitated the development of efficient methods for constructing triazole derivatives, including those related to this compound. A notable example is a practical one-pot multicomponent reaction that allows for the synthesis of α-ketotriazoles from readily available starting materials. This method demonstrates the versatility and accessibility of triazole derivatives for various applications in chemistry and material science (Thomas et al., 2016).

Environmental and Biodegradation Studies

Triazole derivatives, including this compound, are also subjects of environmental studies, particularly in the context of biodegradation. Research on the biodegradation mechanisms of triazole compounds by specific bacterial strains offers insights into the environmental fate of these chemicals and their potential impacts. Such studies are crucial for assessing the environmental safety and sustainability of triazole-based compounds (Wu et al., 2016).

Wirkmechanismus

Target of Action

N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide is a type of triazole compound . Triazole compounds are known to interact with a variety of enzymes and receptors due to their ability to form hydrogen bonds and bipolar interactions . .

Mode of Action

It is known that triazole compounds can interact with their targets through hydrogen bonding and bipolar interactions . This interaction can lead to changes in the function of the target, which can result in various biological effects.

Biochemical Pathways

Triazole compounds are known to have a broad range of applications in biomedicinal, biochemical, and material sciences . Therefore, it is plausible that this compound could affect multiple biochemical pathways.

Pharmacokinetics

It is known that triazole compounds are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties could potentially impact the bioavailability of this compound.

Result of Action

Given the broad range of biological activities associated with triazole compounds , it is plausible that this compound could have diverse molecular and cellular effects.

Action Environment

It is known that triazole compounds are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties suggest that this compound could be stable under a variety of environmental conditions.

Zukünftige Richtungen

The future directions of “N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide” research could involve the development of new nitrogen-stabilising products that can give reliable and consistent results, particularly for warmer climatic conditions . Another direction could be the design and synthesis of novel triazole derivatives for use in basic research and future clinical studies .

Biochemische Analyse

Biochemical Properties

N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as glycogen synthase kinase 3β (GSK3β) and acetylcholinesterase (AChE), which are involved in key biochemical pathways . The compound’s interaction with these enzymes can lead to significant changes in cellular processes, including the regulation of glucose metabolism and neurotransmitter breakdown .

Cellular Effects

This compound has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of signaling pathways such as the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active sites of enzymes like GSK3β and AChE, inhibiting their activity and thereby affecting downstream biochemical pathways . This inhibition can lead to alterations in cellular processes such as glucose metabolism and neurotransmitter breakdown, ultimately influencing cell function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound exhibits good stability under various conditions, but it can undergo degradation over extended periods . Long-term studies have indicated that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as improved glucose metabolism and enhanced cognitive function . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety margins .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through hepatic enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for adverse effects . Understanding these pathways is essential for optimizing the compound’s therapeutic use and minimizing its toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various tissues, including the liver, brain, and kidneys . Its localization and accumulation within these tissues can influence its pharmacological effects and potential for toxicity . Studying these transport mechanisms is crucial for developing effective delivery strategies and improving the compound’s therapeutic profile .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to particular cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . This localization can enhance its interactions with specific biomolecules and increase its efficacy in modulating cellular processes . Understanding the subcellular distribution of the compound is important for elucidating its mechanism of action and optimizing its therapeutic potential .

Eigenschaften

IUPAC Name |

N,1-dimethyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-6-5(10)4-3-9(2)8-7-4/h3H,1-2H3,(H,6,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRLRBWAIIHHBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(N=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2609560.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea](/img/structure/B2609562.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide](/img/structure/B2609569.png)

![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2609571.png)